4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline
Description
4-(1H-1,2,4-Triazol-1-yl)-2-(trifluoromethyl)aniline is a heterocyclic aromatic compound featuring a 1,2,4-triazole ring linked to an aniline moiety substituted with a trifluoromethyl (-CF₃) group at the 2-position. Its molecular formula is C₉H₇F₃N₄, with a molecular weight of 228.18 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(1-2-8(7)13)16-5-14-4-15-16/h1-5H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUZEOVBHKLETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazole Ring
The 1,2,4-triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors under acidic or basic conditions. An alternative method involves 1,3-dipolar cycloaddition reactions of nitrilimines with carbodiimides, which efficiently construct trifluoromethylated 1,2,4-triazoles under mild conditions with good regioselectivity and yields.
| Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine + nitrile/amidine | Acidic/basic medium, reflux | Formation of 1,2,4-triazole ring |
| 2 | 1,3-Dipolar cycloaddition | Nitrilimines + carbodiimides | Mild temperature, regioselective | Trifluoromethylated triazoles |
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent on the aniline ring is introduced either by starting from commercially available trifluoromethyl-substituted anilines or by electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfenyl chloride (CF3SCl).
Coupling of Triazole to Aniline
The coupling of the triazole ring to the 2-(trifluoromethyl)aniline is typically achieved via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. Reaction parameters such as solvent choice (DMF), temperature (80–120°C), and reaction time are optimized to maximize yield.
A typical laboratory synthesis involves:
Grinding N,N-dimethylformylamide azine with the aniline derivative under inert atmosphere.
Heating the mixture at 150°C for 16 hours to promote cyclization and coupling.
Basification with aqueous NaOH followed by extraction with dichloromethane.
Purification by column chromatography or recrystallization.
This procedure yields the target 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline with high purity suitable for research applications.
For industrial production, continuous flow reactors are employed to enhance reaction control, scalability, and safety. Automated reagent addition and precise temperature control improve reproducibility and yield. Solvent recycling and optimized purification methods such as crystallization and chromatography are integrated to ensure product quality.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitating nucleophilic substitution |
| Temperature | 80–150°C | Higher temperatures favor cyclization and coupling |
| Reaction Time | 12–24 hours | Sufficient for complete conversion |
| Catalysts | Sometimes acid/base catalysts or transition metals | Enhance reaction rates and selectivity |
| Purification | Column chromatography, recrystallization | Ensures high purity for research use |
The use of 1,3-dipolar cycloaddition for triazole formation offers mild conditions and high regioselectivity, improving overall synthetic efficiency.
Trifluoromethyl groups significantly influence the compound’s lipophilicity and biological activity, necessitating careful control during introduction.
Continuous flow synthesis methods have demonstrated improved scalability and reproducibility compared to batch processes.
Analytical techniques such as NMR, mass spectrometry, and HPLC are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present), leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucle
Biological Activity
4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and a trifluoromethyl group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 232.17 g/mol. Its structural features are essential for its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1H-1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains.
- Case Study : A series of triazole derivatives were tested against Mycobacterium kansasii, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics like isoniazid. Specifically, a derivative with a trifluoromethyl substitution exhibited an MIC of 31.75 μM against this pathogen .
2. Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The incorporation of the trifluoromethyl group enhances the efficacy against resistant fungal strains.
- Research Findings : A study evaluated the antifungal activity of several triazole derivatives against fluconazole-resistant strains of Candida. The most active compound in this series demonstrated substantial inhibition against resistant strains, highlighting the potential for developing new antifungal agents .
| Compound | Activity Against | MIC (μM) |
|---|---|---|
| Triazole Derivative A | Candida tropicalis | 15.0 |
| Triazole Derivative B | Candida parapsilosis | 12.5 |
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
- In Vitro Studies : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the upregulation of p53 and activation of caspase pathways .
- Quantitative Analysis : In one study, derivatives exhibited IC50 values ranging from 10 to 30 μM against various cancer cell lines, indicating promising cytotoxic effects that warrant further investigation into their mechanisms and potential clinical applications .
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline can be contextualized by comparing it to analogs with variations in substituents, heterocycles, or substitution patterns. Below is a detailed analysis:
Substituent Variations
Heterocycle Variations
Structural Modifications
Key Research Findings
- Synthetic Accessibility : The trifluoromethyl group in this compound requires specialized reagents (e.g., CF₃I or Togni’s reagent) for introduction, unlike halogenated analogs synthesized via nucleophilic substitution .
- Biological Activity: The -CF₃ group confers resistance to cytochrome P450-mediated metabolism, enhancing pharmacokinetic stability compared to non-fluorinated analogs .
- Thermodynamic Stability: X-ray crystallography of related triazole-aniline compounds reveals planar geometries, with the -CF₃ group inducing minor steric distortion .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 228.18 | 2.5 | 0.12 |
| 4-(1H-1,2,4-Triazol-1-yl)aniline | 160.18 | 1.2 | 1.8 |
| 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | 177.16 | 1.6 | 0.95 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer :
-
Hydrogenation of Nitro Precursors : Reduction of nitro groups using palladium catalysts (e.g., 10% Pd/C) under hydrogen gas is a common method. For example, hydrogenation of 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine yields the aniline derivative with >85% efficiency .
-
Microwave-Assisted Synthesis : Microwave irradiation accelerates cyclization reactions, reducing reaction times (e.g., from hours to minutes) compared to classical heating. This method is ideal for generating intermediates like nitriles or azides .
-
Azide-Triazole Cyclization : Reaction of 4-nitroaniline derivatives with sodium azide (NaN₃) and catalysts (e.g., ZnCl₂) under reflux conditions forms the triazole ring. Optimized conditions (e.g., DMF solvent, 120°C) improve yields to ~70-80% .
Table 1: Comparison of Synthetic Methods
Method Conditions Yield (%) Purity (%) Reference Hydrogenation (Pd/C) H₂, EtOH, RT, 12h 85-90 >95 Microwave Cyclization 150°C, 20 min, NH₃ atmosphere 75 90 Azide-Triazole Reaction NaN₃, DMF, 120°C, 8h 70-80 85-90
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.78–8.78 ppm) and the NH₂ group (δ 3.86 ppm as a broad singlet) . ¹³C NMR confirms trifluoromethyl (CF₃) and triazole carbons.
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 502.2102 [M+H]⁺) validates molecular weight (C₁₆H₁₂F₆N₅O⁺) with <2 ppm error .
- X-ray Crystallography : Used to resolve crystal structures of derivatives (e.g., JNK inhibitor complexes), confirming bond angles and steric effects .
Advanced Research Questions
Q. What reaction pathways enable functionalization of the triazole and aniline moieties for medicinal chemistry applications?
- Methodological Answer :
-
Sulfonamide Formation : React with sulfonyl chlorides (e.g., 2,3-dichlorobenzenesulfonyl chloride) in THF/Et₃N to yield N-substituted sulfonamides. For example, compound 15 (C₁₄H₁₁Cl₂N₄O₂S) is synthesized with 80% yield .
-
Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling with aryl halides introduces heteroaryl groups (e.g., pyridines) at the aniline NH₂ position .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation or probe development .
Table 2: Functionalization Reactions
Q. How does the compound interact with biological targets, and what assays validate its efficacy?
- Methodological Answer :
- Kinase Inhibition : Tested in JNK1/2/3 enzymatic assays (IC₅₀ ~50-100 nM) using ATP-binding displacement measured via fluorescence polarization .
- Antifungal Activity : MIC assays against Candida albicans (MIC₅₀ = 2 µg/mL) in RPMI-1640 medium, with synergy observed with tobramycin .
- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in HEK293 cells (logP = 2.1), correlating with membrane permeability .
Q. What computational methods predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole ring exhibits high HOMO density (-6.2 eV), favoring electrophilic attacks .
- Molecular Dynamics (MD) Simulations : Simulate binding to fungal CYP51 (lanosterol demethylase) to identify hydrophobic interactions with CF₃ and π-stacking with triazole .
- QSAR Modeling : Correlates substituent effects (e.g., CF₃ vs. CH₃) with antifungal activity using Hansch parameters (π = -0.75 for CF₃) .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Microwave-assisted methods () report lower yields (~75%) compared to hydrogenation (85-90% in ). This arises from competing side reactions (e.g., azide decomposition). Resolution: Optimize microwave power and solvent polarity .
- Biological Activity Variability : Derivatives with methyl-triazole ( ) show reduced antifungal activity compared to parent compounds. Likely due to steric hindrance impeding target binding. Resolution: Use substituent-specific SAR models .
Key Research Gaps
- Metabolic Stability : Limited data on hepatic microsomal degradation (e.g., CYP3A4/2D6 interactions).
- Environmental Impact : Biodegradation pathways (e.g., OECD 301F) and ecotoxicity (Daphnia magna LC₅₀) remain unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
